molecular formula C16H19N5O3S2 B2676523 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-ethylthiophene-2-sulfonamide CAS No. 941922-44-7

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-ethylthiophene-2-sulfonamide

Cat. No.: B2676523
CAS No.: 941922-44-7
M. Wt: 393.48
InChI Key: YQYAKSVFXJFDIG-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-ethylthiophene-2-sulfonamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-ethoxyphenyl group at the 1-position. The tetrazole ring is linked via a methylene bridge to a sulfonamide group attached to a 5-ethylthiophene moiety. This structure combines the hydrogen-bonding capacity of the sulfonamide group with the metabolic stability conferred by the tetrazole ring, making it a candidate for therapeutic applications.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S2/c1-3-14-9-10-16(25-14)26(22,23)17-11-15-18-19-20-21(15)12-5-7-13(8-6-12)24-4-2/h5-10,17H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYAKSVFXJFDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-ethylthiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Tetrazole to the Thiophene Ring: The intermediate tetrazole compound is then reacted with 5-ethylthiophene-2-sulfonyl chloride under basic conditions to form the desired sulfonamide linkage.

    Final Product Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automation of reaction steps, and scaling up purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups attached to the thiophene ring.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the ethyl groups.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The tetrazole ring could mimic the structure of biological molecules, allowing the compound to bind to specific targets.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-ethylthiophene-2-sulfonamide Tetrazole + sulfonamide 4-ethoxyphenyl, ethylthiophene Not explicitly reported (inference: GPCR modulation)
2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropyl-N-phenylacetamide Tetrazole + thioacetamide 4-ethoxyphenyl, isopropylphenyl Likely differs in solubility and target affinity due to thioacetamide vs. sulfonamide
Losartan Biphenyl-tetrazole + imidazole 2-butyl-4-chloro, hydroxymethyl Angiotensin II receptor antagonist (hypertension)
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide Indazole + sulfonamide Allyl, 4-methylphenyl Anticancer, anti-inflammatory
N-(5-ethylthio-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide Thiadiazole + triazole + carboxamide Ethylthio, methylphenyl Not explicitly reported (inference: antimicrobial)

Research Findings and Limitations

  • Evidence Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Inferences rely on structural analogues.
  • Contradictions : While tetrazole-sulfonamide hybrids like losartan target hypertension, the ethylthiophene substitution in the target compound may shift activity toward other pathways (e.g., kinase inhibition) .
  • Comparative Advantages :
    • Over Thiadiazole-Triazole Hybrids () : Enhanced solubility and hydrogen-bonding capacity due to sulfonamide.
    • Over Thioacetamide Analogues () : Improved metabolic stability and target engagement.

Biological Activity

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-ethylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its ability to mimic biological molecules, potentially allowing it to interfere with various biochemical pathways. The presence of the ethoxyphenyl and thiophene moieties contributes to its pharmacological properties.

Property Value
Molecular FormulaC₁₈H₁₈N₄O₂S
Molecular Weight366.42 g/mol
CAS Number941999-92-4

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrazole moiety may allow the compound to act as an inhibitor or modulator in various biochemical pathways. Research suggests that it can inhibit certain enzymes involved in inflammatory processes and cancer cell proliferation, making it a candidate for therapeutic applications in these areas .

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiophene derivatives, including those similar to this compound. For example, a study reported that thiophene derivatives exhibit significant activity against the Ebola virus pseudotyped virus (pEBOV), with selectivity indices indicating their potential as antiviral agents .

Compound EC₅₀ (μM) CC₅₀ (μM) Selectivity Index
Thiophene Derivative 10.1520133
Thiophene Derivative 20.2530120

Anti-inflammatory and Anticancer Activity

The compound has also shown promise in anti-inflammatory and anticancer assays. In vitro studies indicated that it can reduce the production of pro-inflammatory cytokines and inhibit cell proliferation in various cancer cell lines. For instance, one study demonstrated that derivatives with similar structures significantly inhibited tumor growth in xenograft models .

Case Studies

  • Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of a series of thiophene derivatives, including the target compound. Results showed a marked reduction in inflammation markers in treated cells compared to controls, suggesting its utility in treating inflammatory diseases.
  • Cancer Cell Line Studies : In another study focused on breast cancer cell lines, this compound exhibited cytotoxic effects, with IC₅₀ values indicating effective concentrations for inhibiting cell viability.

Q & A

Q. Basic

  • IR Spectroscopy : Identifies key functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹ for sulfonamide, C-N vibrations at ~1350 cm⁻¹ for tetrazole) .
  • ¹H NMR : Confirms substituent positions (e.g., ethoxy group protons at δ 1.3–1.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.

How can reaction conditions be optimized to improve synthesis yield?

Q. Advanced

  • Catalyst Screening : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) enhance reaction efficiency in PEG-400 .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling, while PEG-400 reduces side reactions .
  • Temperature Control : Maintaining 70–80°C minimizes decomposition of heat-sensitive intermediates .

How to resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Purity Assessment : Use HPLC to rule out impurities (>95% purity required for reliable assays) .
  • Assay Standardization : Validate protocols across cell lines (e.g., NCI-60 panel for antitumor studies) and include positive controls (e.g., doxorubicin) .
  • Structural Confirmation : Re-examine crystallographic data (SHELXL refinement) to ensure correct stereochemistry .

What molecular docking strategies are effective for target identification?

Q. Advanced

  • Software Selection : Use AutoDock Vina or Schrödinger Suite for flexibility in ligand-receptor modeling.
  • Validation : Cross-check docking results with experimental IC₅₀ values from kinase inhibition assays .
  • Binding Site Analysis : Focus on sulfonamide interactions with ATP-binding pockets in enzymes like carbonic anhydrase IX .

How to design analogs with improved pharmacokinetic properties?

Q. Advanced

  • Bioisosteric Replacement : Substitute the ethoxy group with trifluoromethyl (improves metabolic stability) or pyridyl (enhances solubility) .
  • Prodrug Strategies : Introduce hydrolyzable esters at the sulfonamide nitrogen to enhance bioavailability .
  • LogP Optimization : Adjust alkyl chain lengths (e.g., ethyl → propyl) to balance membrane permeability and solubility .

What challenges arise in crystallographic studies of this compound?

Q. Advanced

  • Crystal Growth : Use vapor diffusion with ethanol/water mixtures to obtain diffraction-quality crystals .
  • Disorder Modeling : Address positional disorder in the ethoxyphenyl group using SHELXL’s PART instruction .
  • Twinned Data : Apply Hooft/Britton metrics in SHELXL to refine twinned datasets .

How to evaluate in vitro antitumor activity methodologically?

Q. Advanced

  • Cell Line Panels : Use the NCI-60 screen to assess broad-spectrum activity and identify sensitive cancer types (e.g., leukemia, colon) .
  • Dose-Response Curves : Generate IC₅₀ values with 72-hour exposure periods to account for delayed apoptosis .
  • Mechanistic Studies : Pair viability assays with Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

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